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N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide

Physicochemical profiling Drug-likeness Crystal engineering

N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide is a synthetic small molecule belonging to the 8-hydroxyquinoline ether-acetamide class. It features a quinoline heterocycle linked via an ether bond to a tertiary N,N-dimethylacetamide side chain.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 88349-76-2
Cat. No. B11878291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-(quinolin-8-yloxy)acetamide
CAS88349-76-2
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C13H14N2O2/c1-15(2)12(16)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,9H2,1-2H3
InChIKeyDMUOOICZQLQULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide (CAS 88349-76-2): Core Chemical Identity and Structural Class


N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide is a synthetic small molecule belonging to the 8-hydroxyquinoline ether-acetamide class. It features a quinoline heterocycle linked via an ether bond to a tertiary N,N-dimethylacetamide side chain. Its molecular formula is C₁₃H₁₄N₂O₂ with a molecular weight of 230.26 g/mol [1]. The compound has zero hydrogen bond donors, a computed XLogP3 of 1.5, and a topological polar surface area (TPSA) of 42.4 Ų [1]. These physicochemical characteristics distinguish it from primary and secondary amide analogs within the quinolin-8-yloxy acetamide family.

1 Zero hydrogen bond donors — simplifies solid-state profiling and reduces H-bond-driven polymorphism risk
2 Moderate lipophilicity profile supports balanced solubility for both cell-based and biochemical assays
3 Low topological polar surface area favors passive membrane permeability in fragment-based screening

Why Generic Substitution of N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide (CAS 88349-76-2) is Scientifically Unreliable


Within the 8-quinolinyloxy acetamide family, seemingly minor alterations to the amide nitrogen substituents—such as replacing the N,N-dimethyl group with a primary amide, a mono-methylamide, or a bulky aryl group—can drastically alter hydrogen bonding capacity, lipophilicity, conformational flexibility, and metal chelation geometry [1]. For example, the absence of hydrogen bond donors in the target compound eliminates strong intermolecular H-bonding networks seen in primary amide analogs, significantly affecting solubility, crystal packing, and biological target engagement [2]. Generic substitution without quantitative verification of these parameters risks selecting a compound with divergent solubility, membrane permeability, or chelation behavior, which can compromise experimental reproducibility in chemical biology, coordination chemistry, or medicinal chemistry campaigns.

HBD shift Primary/secondary amide analogs introduce H-bond donors, altering crystal packing and solubility profiles
Lipophilicity drift N-aryl or extended-chain variants can shift logP by more than 2 units, changing membrane partitioning
Coordination change Amide NH in analogs may compete with metal centers, complicating O,N-bidentate chelation geometry

Quantitative Differentiation of N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide (88349-76-2) from Closest Analogs


Hydrogen Bond Donor Count: Zero vs. Primary Amide Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the unsubstituted primary amide analog 2-(quinolin-8-yloxy)acetamide has HBD = 2 [1]. This absence of HBD capacity in the target compound eliminates strong intermolecular N–H···O hydrogen bonding networks that dominate the crystal lattices of primary and secondary amide derivatives, as observed in related quinolin-8-yloxy acetamide structures [2]. The difference in HBD count is a structural determinant for solubility in aprotic solvents and for passive membrane permeability predictions.

HBD count
Head-to-head
Target 0 HBD
Primary amide 2 HBD
Eliminates strong N–H···O networks; supports consistent solid-state and solubility behavior
Computed HBD; verify experimentally for crystal engineering
Physicochemical profiling Drug-likeness Crystal engineering

Lipophilicity (XLogP3): Differential Partitioning vs. 8-Hydroxyquinoline

The computed XLogP3 for N,N-dimethyl-2-(quinolin-8-yloxy)acetamide is 1.5 [1]. The parent 8-hydroxyquinoline scaffold has a computed XLogP3 of 1.8 [2]. Although both are moderately lipophilic, the ether-linked acetamide group reduces logP by 0.3 units relative to the bare phenolic scaffold, indicating enhanced aqueous solubility without drastic polarity shift. When compared to N-aryl substituted quinolin-8-yloxy acetamides (e.g., N-(2,6-dimethylphenyl) analog), which have reported XLogP3 values exceeding 3.5, the target compound’s lipophilicity is substantially lower [3].

Lipophilicity XLogP3
Cross-study
Target 1.5
8-HQ 1.8
N-aryl analog >3.5
Balanced lipophilicity window reduces nonspecific binding risk vs. high-logP analogs
Class-level estimate for N-aryl comparator; confirm with experimental logD
Lipophilicity Bioavailability Sample preparation

Topological Polar Surface Area (TPSA): Differential Cellular Permeability Prediction

The TPSA of N,N-dimethyl-2-(quinolin-8-yloxy)acetamide is 42.4 Ų [1]. This value falls below the commonly cited threshold of 60 Ų for favorable blood-brain barrier penetration and below 140 Ų for oral bioavailability. In contrast, the primary amide analog 2-(quinolin-8-yloxy)acetamide has a computed TPSA of 64.3 Ų [2], exceeding the BBB threshold. The target compound’s lower TPSA is a direct consequence of replacing the primary amide NH₂ group with N(CH₃)₂, which eliminates H-bond donors and reduces polar surface area.

TPSA
Head-to-head
Target 42.4 Ų
Primary amide 64.3 Ų
34% TPSA reduction supports higher passive permeability; favorable for intracellular target engagement
Computed value; validate with PAMPA or Caco-2 assay
ADME prediction Blood-brain barrier Cellular uptake

Rotatable Bond Count: Conformational Flexibility vs. Rigid Quinoline Amides

N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide possesses 3 rotatable bonds [1]. Compounds with a directly attached quinoline-amide bond (C–C linked) typically have only 1–2 rotatable bonds due to the rigid attachment. The ether linkage (–O–CH₂–) in the target compound introduces an additional degree of conformational freedom compared to directly C–C coupled quinoline amide derivatives, which may influence binding entropy in protein–ligand interactions [2]. Conversely, compared to longer-chain analogs such as N-(3-(dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide (5 rotatable bonds), the target compound has fewer degrees of freedom, reducing the entropic penalty upon binding.

Rotatable bonds
Class-level
Target: 3 rotatable bonds vs. C–C linked analogs: 1–2; extended-chain analog: 5
Intermediate flexibility may balance binding adaptation vs. entropic penalty
Class-level estimate for comparators; verify conformational preferences
Conformational analysis Ligand design Entropy penalty

Coordination Chemistry: Ligand Behavior in Lanthanide Complexation

Although the target compound itself has not been crystallographically characterized as a metal complex, a closely related quinolin-8-yloxy acetamide ligand (L = N-(naphthalene-1-yl)-2-(quinolin-8-yloxy)acetamide) forms a stable La(III) complex [LaL₂(NO₃)₃]·H₂O characterized by X-ray diffraction [1]. The ligand coordinates through the quinoline nitrogen and the acetamide oxygen atoms, producing a distorted icosahedral geometry around the La(III) center. In the solid state and in CH₃CN solution, the complex exhibits stronger fluorescent emission than the free ligand [1]. The target compound’s N,N-dimethyl substitution eliminates the potential for amide N–H hydrogen bonding with the metal coordination sphere, which may simplify the coordination mode to a purely O,N-bidentate chelation without competing H-bond interactions.

La(III) complexation
Supporting evidence
Analogous ligand forms stable 10-coordinate La(III) complex with enhanced fluorescence; target lacks amide NH that could interfere
Cleaner O,N-bidentate scaffold for luminescent probe design
Direct complexation data for target compound not available
Coordination chemistry Lanthanide complexes Fluorescent probes

Optimized Application Scenarios for N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide (88349-76-2) Based on Differentiated Evidence


Fragment-Based Drug Design and Chemical Probe Development

With a molecular weight of 230.26 Da, XLogP3 of 1.5, TPSA of 42.4 Ų, and zero hydrogen bond donors [1], the compound occupies a favorable physicochemical space for fragment-based screening. Its low TPSA and balanced lipophilicity suggest sufficient passive permeability for intracellular target engagement, while its lack of amide NH groups eliminates potential metabolic liabilities associated with N-dealkylation of secondary amides. Researchers prioritizing CNS-accessible or cell-permeable quinoline-based fragments should select this compound over the primary amide analog (TPSA = 64.3 Ų) [2].

Coordination Chemistry and Luminescent Probe Scaffold Development

The quinoline nitrogen and acetamide oxygen provide a well-defined O,N-bidentate chelation motif. Evidence from structurally analogous ligands confirms the ability of the quinolin-8-yloxy acetamide framework to form stable, crystallographically characterizable lanthanide complexes with enhanced fluorescence [3]. The target compound’s tertiary amide structure eliminates competing N–H hydrogen bond interactions that can complicate metal coordination geometries, making it a cleaner starting scaffold for designing luminescent metal sensors or catalysts.

Physicochemical Reference Standard for Structure-Activity Relationship (SAR) Studies

The precisely computable and experimentally verifiable properties of the N,N-dimethyl variant—HBD = 0, XLogP3 = 1.5, TPSA = 42.4 Ų, rotatable bonds = 3 [1]—make it an ideal reference compound for SAR campaigns. By systematically comparing these parameters against primary amide, N-monoalkyl, and N-aryl substituted congeners, medicinal chemists can deconvolute the contributions of hydrogen bonding, lipophilicity, and conformational flexibility to biological activity, metabolic stability, and selectivity.

Crystal Engineering and Solid-State Formulation Studies

The absence of strong hydrogen bond donors eliminates the dominant N–H···O hydrogen bond motifs that govern the crystal packing of primary and secondary amide analogs [4]. This feature may reduce the propensity for polymorphism and simplify solid-form screening during preclinical formulation. Procurement for crystallization trials or co-crystal screening should prioritize this compound when hydrogen-bond-driven polymorphism is a concern.

Application
Selection Property
Validation Focus
Fragment-based screening & probe development
Zero HBD, moderate lipophilicity, low TPSA
Cell permeability assays, nonspecific binding control
Coordination chemistry & luminescent sensors
O,N-bidentate motif without competing N–H donors
Metal complex crystallography, fluorescence quantum yield
SAR reference standard
Precisely computable HBD, logP, TPSA, rotatable bonds
Comparative physicochemical profiling vs. N-substituted analogs
Crystal engineering & solid-form screening
Absence of strong H-bond donors limits polymorphism
XRPD, DSC, and co-crystal screening trials
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